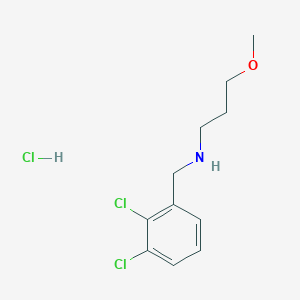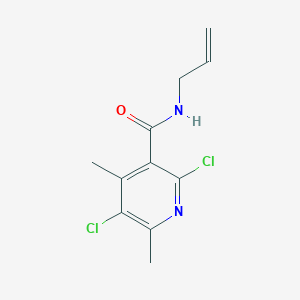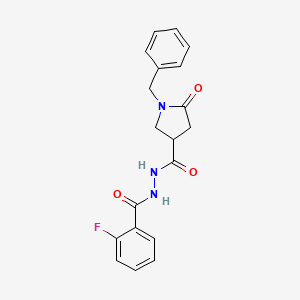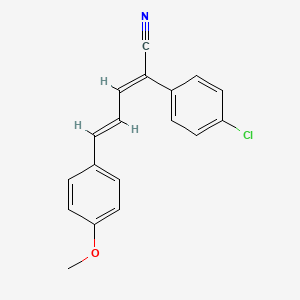
N-(1,1-dimethylpropyl)-N'-1-naphthylthiourea
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-N'-1-naphthylthiourea, commonly known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. DMTU is a thiourea derivative that is widely used as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Applications De Recherche Scientifique
DMTU has numerous applications in scientific research, primarily due to its ability to scavenge N-(1,1-dimethylpropyl)-N'-1-naphthylthiourea and RNS. N-(1,1-dimethylpropyl)-N'-1-naphthylthiourea and RNS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DMTU can effectively scavenge these molecules, thereby reducing oxidative stress and preventing cellular damage.
Mécanisme D'action
DMTU acts as a potent antioxidant by scavenging N-(1,1-dimethylpropyl)-N'-1-naphthylthiourea and RNS. It can react with hydroxyl radicals, superoxide anions, and peroxynitrite, thereby preventing oxidative damage to cells and tissues. Additionally, DMTU can inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a potent RNS. By inhibiting NOS activity, DMTU can reduce the production of NO, thereby reducing the levels of peroxynitrite, a highly reactive molecule that can cause cellular damage.
Biochemical and Physiological Effects:
DMTU has been shown to have numerous biochemical and physiological effects, primarily due to its antioxidant properties. It can reduce oxidative stress, inflammation, and apoptosis, thereby protecting cells and tissues from damage. Additionally, DMTU can improve mitochondrial function, enhance cellular respiration, and increase ATP production, thereby improving cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU has several advantages for lab experiments, primarily due to its antioxidant properties. It can be used to reduce oxidative stress in cell culture experiments, thereby preventing cellular damage. Additionally, DMTU can be used in animal studies to investigate the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. However, DMTU has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for DMTU research, including investigating its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, DMTU can be used in combination with other antioxidants to enhance its efficacy. Furthermore, the development of novel DMTU derivatives with improved solubility and bioavailability can enhance its therapeutic potential. Finally, investigating the potential of DMTU as a radioprotective agent can have significant implications for cancer treatment.
Conclusion:
In conclusion, DMTU is a potent antioxidant that has numerous applications in scientific research. Its ability to scavenge N-(1,1-dimethylpropyl)-N'-1-naphthylthiourea and RNS makes it a valuable tool for investigating the role of oxidative stress in various diseases. Additionally, DMTU has several biochemical and physiological effects that make it a promising therapeutic agent. However, further research is needed to fully understand the potential of DMTU and its derivatives as therapeutic agents.
Propriétés
IUPAC Name |
1-(2-methylbutan-2-yl)-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-4-16(2,3)18-15(19)17-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,4H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUAMMXERWUERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=S)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4692132.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4692142.png)

![ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4692152.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4692172.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4692174.png)
![6-ethyl-3-(2-furylmethyl)-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4692180.png)

![N-{[4-methyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4692201.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B4692206.png)

![2-{1-(2-phenylethyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B4692224.png)
![diethyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4692230.png)
